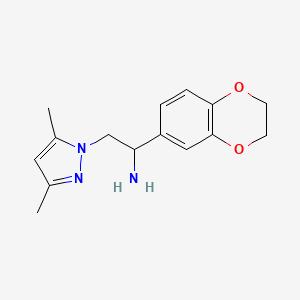
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide is a chemical compound with the molecular formula C10H7F2N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide typically involves the reaction of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit the activity of certain enzymes and proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms in microbial and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid
- 4-Hydroxyquinoline-3-carboxylic acid
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
6,8-Difluoro-4-hydroxyquinoline-3-carbohydrazide is unique due to the presence of both fluorine atoms and the carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The fluorine atoms enhance the compound’s stability and reactivity, while the carbohydrazide group provides additional sites for chemical modification and interaction with biological targets.
Propriétés
Formule moléculaire |
C10H7F2N3O2 |
|---|---|
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
6,8-difluoro-4-oxo-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H7F2N3O2/c11-4-1-5-8(7(12)2-4)14-3-6(9(5)16)10(17)15-13/h1-3H,13H2,(H,14,16)(H,15,17) |
Clé InChI |
HOQLKUMDDZWWBS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)NN)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B12112423.png)
![3-[(Methylthiothioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12112431.png)
![Butanoic acid, 4-[(2-chlorophenyl)sulfonyl]-](/img/structure/B12112442.png)
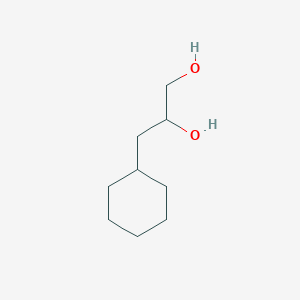

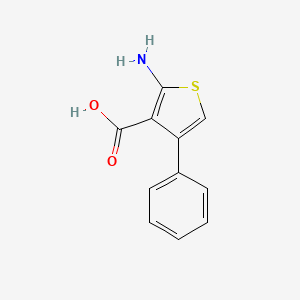
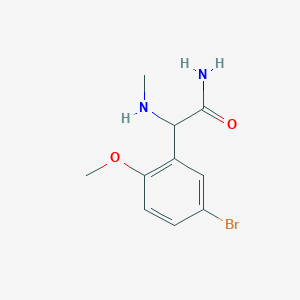
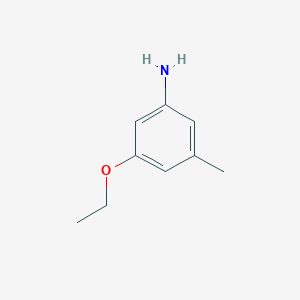
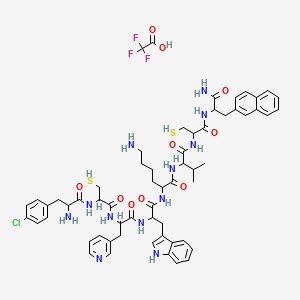

![4-bromo-N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12112486.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12112490.png)
![3-[(1,1-Dioxidotetrahydro-3-thienyl)amino]phenol](/img/structure/B12112499.png)
